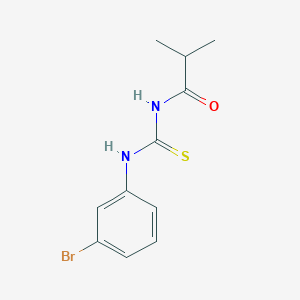
2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the acrylate family of compounds and is commonly referred to as CADA.
作用機序
CADA works by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is responsible for regulating gene expression, and its inhibition can lead to changes in the expression of genes involved in cell growth and differentiation. This mechanism of action is thought to be responsible for CADA's anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
CADA has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of HIV and other viruses. In addition, CADA has been shown to reduce inflammation in animal models of inflammatory disorders.
実験室実験の利点と制限
One of the advantages of using CADA in lab experiments is its specificity for HDAC inhibition. This allows for more targeted effects on gene expression and cellular processes. However, CADA's low solubility in water can make it difficult to use in some experiments.
将来の方向性
There are several potential future directions for research on CADA. One area of interest is in the development of CADA analogs with improved solubility and potency. Another area of interest is in the use of CADA in combination with other therapies for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanisms of action of CADA and its potential therapeutic applications.
In conclusion, 2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate is a promising compound with potential therapeutic applications. Its specificity for HDAC inhibition and anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research.
合成法
The synthesis of CADA involves the reaction of 2-chloroaniline with ethyl acrylate in the presence of a base. The resulting product is then reacted with 3,4-dichlorobenzaldehyde in the presence of a catalyst to produce CADA. The overall yield of this process is approximately 40%.
科学的研究の応用
CADA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. CADA has been studied for its potential use in the treatment of diseases such as cancer, HIV, and inflammatory disorders.
特性
製品名 |
2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate |
|---|---|
分子式 |
C17H12Cl3NO3 |
分子量 |
384.6 g/mol |
IUPAC名 |
[2-(2-chloroanilino)-2-oxoethyl] (E)-3-(3,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C17H12Cl3NO3/c18-12-7-5-11(9-14(12)20)6-8-17(23)24-10-16(22)21-15-4-2-1-3-13(15)19/h1-9H,10H2,(H,21,22)/b8-6+ |
InChIキー |
GEPVOSGRENMHLK-SOFGYWHQSA-N |
異性体SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)

![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)

![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254665.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)




![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)